3-Ethyl-thiobenzamide
Overview
Description
3-Ethyl-thiobenzamide is an organic compound belonging to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-thiobenzamide typically involves the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then treated with a sulfurizing agent such as phosphorus pentasulfide (P2S5) to yield this compound . The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-thiobenzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thioamides.
Scientific Research Applications
3-Ethyl-thiobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-thiobenzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thioamide group can form strong coordination bonds with metal ions, leading to the inhibition of metalloenzymes . Additionally, the compound can undergo redox reactions, generating reactive intermediates that interact with cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Thiobenzamide: Lacks the ethyl group, making it less lipophilic and potentially less bioavailable.
N-Methyl-thiobenzamide: Contains a methyl group instead of an ethyl group, which may alter its reactivity and biological activity.
Thioacetamide: A simpler structure with different reactivity and applications.
Uniqueness of 3-Ethyl-thiobenzamide: The presence of the ethyl group in this compound enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. This structural feature may also influence its reactivity and the types of reactions it can undergo, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-ethylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSOBHSCKOFAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617235 | |
Record name | 3-Ethylbenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-20-6 | |
Record name | 3-Ethylbenzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylbenzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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